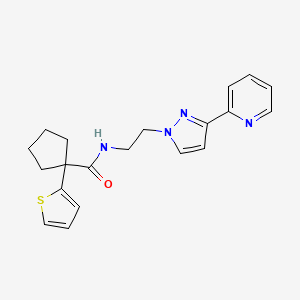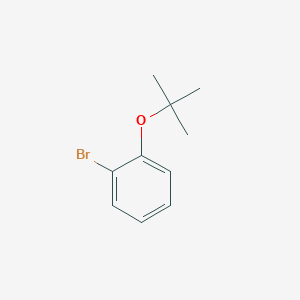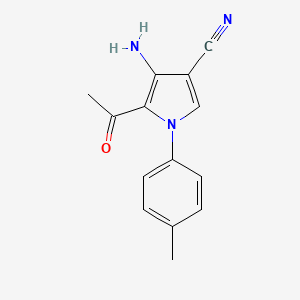![molecular formula C20H16Cl2N2OS2 B2707800 3-benzyl-2-((2,4-dichlorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877619-04-0](/img/structure/B2707800.png)
3-benzyl-2-((2,4-dichlorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a thieno[3,2-d]pyrimidin-4(3H)-one derivative. Thienopyrimidinones are a class of organic compounds containing a thiophene ring fused to a pyrimidinone ring. The thiophene ring is a five-membered aromatic ring with four carbon atoms and a sulfur atom. The pyrimidinone ring is a six-membered ring with four carbon atoms, a nitrogen atom, and a carbonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the fused thiophene and pyrimidinone rings, along with the benzyl and 2,4-dichlorobenzyl groups attached to the thiophene ring .Chemical Reactions Analysis
Thienopyrimidinones, being aromatic compounds, can undergo electrophilic aromatic substitution reactions. The reactivity of this compound would be further influenced by the electron-withdrawing effect of the dichlorobenzyl group and the electron-donating effect of the benzyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds of this type are expected to be solid at room temperature and relatively stable under normal conditions .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Innovative Synthesis Approaches : The synthesis of substituted 4-oxo-3,4-dihydro-thieno[3,4-d]pyrimidines, including derivatives similar to 3-benzyl-2-((2,4-dichlorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, has been explored through methods starting from 2-cyanomethylbenzoic acid. This process highlights the development of new synthetic routes that improve yield and enable the creation of diverse derivatives (Zadorozhny et al., 2010).
Structural Characterization and Comparison : Research on the physicochemical properties and biological potential of synthesized compounds shows differences based on the position of sulfur atoms, impacting their electronic spectra and biological activity profiles. This structural analysis is fundamental for understanding the activity of thieno[3,2-d]pyrimidinones (Zadorozhny et al., 2010).
Biological Activity and Applications
Antitumor and Antifolate Activities : Certain thieno[3,2-d]pyrimidinone derivatives have been identified as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating significant antitumor potential. This dual inhibitory capability suggests their application in cancer therapy, highlighting the importance of structural modifications for enhancing biological activity (Gangjee et al., 2009).
Antimicrobial Properties : The antimicrobial efficacy of thieno[3,2-d]pyrimidinone derivatives against various microbial strains has been evaluated, with certain compounds showing promising activity. This suggests potential applications in developing new antimicrobial agents (Seenaiah et al., 2014).
Cytotoxicity and Anticancer Evaluation : Studies have focused on the synthesis and evaluation of new thieno[3,2-d]pyrimidine derivatives for their cytotoxic activity against cancer cell lines. These investigations aim to discover novel compounds with high efficacy in cancer treatment, demonstrating the therapeutic potential of such derivatives (Hafez & El-Gazzar, 2017).
Orientations Futures
Propriétés
IUPAC Name |
3-benzyl-2-[(2,4-dichlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2OS2/c21-15-7-6-14(16(22)10-15)12-27-20-23-17-8-9-26-18(17)19(25)24(20)11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREZUPGWGWXVHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)CC3=CC=CC=C3)SCC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-N-[Bis(2-methylphenyl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2707719.png)
![7-Chloro-9-phenyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2707720.png)






![6-(2,4-Dimethylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2707731.png)




![3-[2-oxo-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-3(2H)-yl]propanoic acid](/img/structure/B2707737.png)
